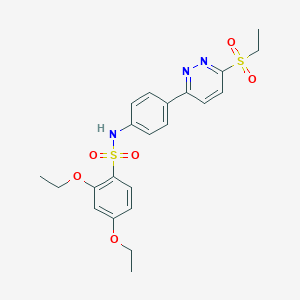

![molecular formula C5H4N6O2 B2481531 4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酰胺 CAS No. 108030-65-5](/img/structure/B2481531.png)

4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is a useful research compound. Its molecular formula is C5H4N6O2 and its molecular weight is 180.127. The purity is usually 95%.

BenchChem offers high-quality 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是关于4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酰胺的科学研究应用的全面分析:

抗肿瘤活性

4-氧代-3,4-二氢咪唑并[5,1-d][1,2,3,5]四嗪-8-羧酰胺,也称为替莫唑胺,因其抗肿瘤特性而被广泛认可。 它对胶质母细胞瘤和间变性星形细胞瘤特别有效 。该化合物通过甲基化 DNA 起作用,导致 DNA 损伤,进而导致肿瘤细胞死亡。这种机制在 DNA 修复能力不足的细胞中尤其有效。

抗癌衍生物的合成

该化合物作为合成各种抗癌衍生物的前体。 研究人员通过修饰其结构,开发了大量类似物,以提高其疗效并减少副作用 。 这些衍生物在不同的癌细胞系(包括前列腺癌、乳腺癌和结肠癌)中进行测试,在抑制肿瘤生长方面显示出可喜的结果 .

联合治疗

替莫唑胺经常与其他化疗药物联合使用,以改善治疗效果。 例如,将其与顺铂或伊立替康联合使用已显示出协同效应,从而导致更好的肿瘤抑制 。这种方法有助于克服肿瘤对单一药物治疗产生的耐药机制。

放射增敏

另一个重要的应用是放射增敏。 替莫唑胺增强了肿瘤细胞对放射治疗的敏感性 。这种联合治疗方式对脑瘤患者尤其有益,因为它可以在有效控制肿瘤的同时降低辐射剂量,从而减少辐射引起的副作用。

转移性黑色素瘤的治疗

研究还探索了替莫唑胺在治疗转移性黑色素瘤中的应用。 虽然不像在脑瘤中那样常见,但研究表明它可以诱导一些晚期黑色素瘤患者的缓解 。这扩展了其在原发性脑瘤以外的治疗潜力。

免疫调节

新兴研究表明,替莫唑胺可能具有免疫调节作用。 它可以调节肿瘤微环境,使其更有利于免疫细胞浸润和活性 。正在研究这种特性以提高免疫疗法(如检查点抑制剂)治疗各种癌症的疗效。

儿科肿瘤学

替莫唑胺也正在研究其在儿科肿瘤学中的应用。 其相对有利的副作用特征使其成为治疗儿童癌症(包括髓母细胞瘤和神经母细胞瘤)的候选药物 。正在进行的临床试验旨在确定儿童患者的最佳剂量方案和组合。

药物递送系统

正在开发创新的药物递送系统,以提高替莫唑胺的生物利用度和靶向性。 例如,基于纳米粒子的递送系统可以增强药物渗透到肿瘤中,并减少全身毒性 。这些进步有望实现更有效、更安全的癌症治疗。

Molecules | 免费全文 | 3-甲基-4-氧代-3,4-二氢咪唑并 [5,1-d] [1,2,3,5]四嗪-8-羧酸酯和-羧酰胺的合成与抗肿瘤活性 抗肿瘤咪唑四嗪。4-氧代-3,4-二氢咪唑并 [5,1-d] [1,2,3,5]四嗪-8-羧酰胺(去甲基替莫唑胺)的合成和化学 3-甲基-4-氧代-3,4-二氢咪唑并的合成与抗肿瘤活性

作用机制

Target of Action

The primary target of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is the DNA in tumor cells . The compound interacts with the guanine segment of a sequence of three or more guanines on DNA .

Mode of Action

In vivo, 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . MTIC decomposes spontaneously to form 5-aminoimidazole-4-carboxamide (ACI) and a methyldiazonium ion . The methyldiazonium ion then attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .

Biochemical Pathways

The methylation of DNA by the methyldiazonium ion disrupts the normal function of the DNA, leading to cell death . This DNA damage can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells, which is the primary mechanism of tumor resistance to alkylating agents, including 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .

Pharmacokinetics

It’s known that the compound exhibits considerably enhancedwater-solubility , which could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound has been evaluated for its growth inhibition in seven human solid tumor and a human leukemia HL-60 cell lines . In the presence of 40 μg/mL of the compound, the survival rate of all tested tumor cells was less than 10% .

生化分析

Biochemical Properties

The primary target of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is the DNA in tumor cells. The compound interacts with the guanine segment of a sequence of three or more guanines on DNA . This interaction leads to DNA methylation , a process that can be repaired by O-6-methylguanine-DNA methyltransferase (MGMT) expressed in some tumor cells . This is the primary mechanism of tumor resistance to alkylating agents, including 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide .

Molecular Mechanism

The molecular mechanism of action of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide involves the methylation of DNA . The compound is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . MTIC decomposes spontaneously to form 5-aminoimidazole-4-carboxamide (ACI) and a methyldiazonium ion . The methyldiazonium ion then attacks the guanine segment of a sequence of three or more guanines on DNA, leading to DNA methylation .

Temporal Effects in Laboratory Settings

The effects of 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide over time in laboratory settings are yet to be fully elucidated. It is known that the compound exhibits potent inhibition against tumor cell lines . At a concentration of 40 μg/mL, the survival rate of all tested tumor cells was less than 10% .

Metabolic Pathways

In vivo, 4-Oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide is converted into 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) through chemical degradation without enzymatic catalysis . This conversion is part of the metabolic pathway of the compound .

属性

IUPAC Name |

4-oxo-3H-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N6O2/c6-3(12)2-4-8-10-9-5(13)11(4)1-7-2/h1H,(H2,6,12)(H,8,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRRSVJSVVRGKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2N1C(=O)NN=N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2481448.png)

![2-(4-Chlorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2481450.png)

![1,3-Dimethyl-8-(3-prop-2-enyloxyphenyl)-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2481451.png)

![1-Benzothiophen-2-yl-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]methanone](/img/no-structure.png)

![5-Bromo-2-[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2481456.png)

![Methyl (E)-4-[4-(benzylcarbamoyl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481458.png)

![(2S)-2-[[(2R)-2-Amino-4-methylpentanoyl]amino]-3-methylbutanoic acid;hydrochloride](/img/structure/B2481459.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2481462.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]adamantane-2-carboxylic acid](/img/structure/B2481464.png)

![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}(2,5-dimethoxy phenyl)amine](/img/structure/B2481469.png)

![N-[2-(2-Bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2481471.png)